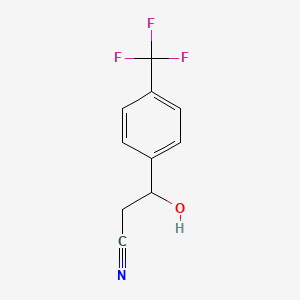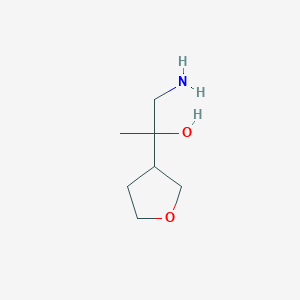
1-(2-Bromophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)prop-2-en-1-one is an organic compound characterized by a bromine atom attached to the second position of a benzene ring, which is also connected to a prop-2-en-1-one group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)prop-2-en-1-one can be synthesized through various methods, including the Friedel-Crafts acylation reaction. In this reaction, 2-bromobenzene is treated with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency.
Análisis De Reacciones Químicas
1-(2-Bromophenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-bromobenzaldehyde using oxidizing agents such as chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can convert the compound to 2-bromo-1-phenylethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine position, replacing the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO2Cl2), controlled temperature.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
2-Bromobenzaldehyde (from oxidation).
2-Bromo-1-phenylethanol (from reduction).
Various substituted phenyl compounds (from substitution reactions).
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)prop-2-en-1-one has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
1-(2-Bromophenyl)prop-2-en-1-one is similar to other bromophenyl compounds, such as 2-bromophenol and 2-bromoacetophenone. its unique structure, particularly the presence of the prop-2-en-1-one group, distinguishes it from these compounds and influences its reactivity and applications.
Comparación Con Compuestos Similares
2-Bromophenol
2-Bromoacetophenone
2-Bromobenzaldehyde
2-Bromo-1-phenylethanol
Propiedades
Número CAS |
71095-56-2 |
|---|---|
Fórmula molecular |
C9H7BrO |
Peso molecular |
211.05 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H7BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6H,1H2 |
Clave InChI |
JKYQOVMRGRKWQX-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetrazolo[5,1-b][1,3]benzothiazole](/img/structure/B15319157.png)
![(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol](/img/structure/B15319158.png)
![Ethyl 4-{[(4-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15319168.png)

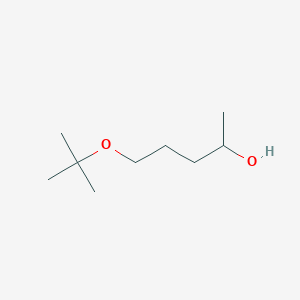
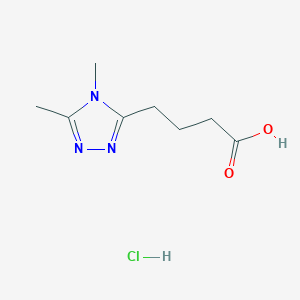
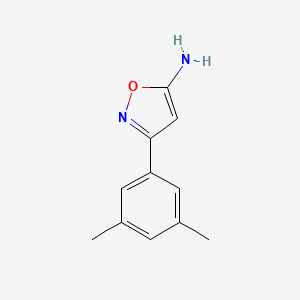
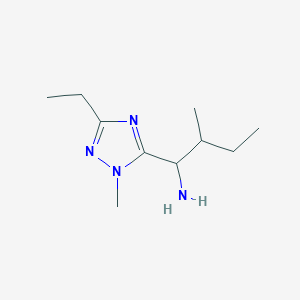
![Ethyl2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15319201.png)

